1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride
Description
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is a substituted dihydrobenzofuran derivative featuring a primary amine group attached to a propane chain. Its molecular formula is C₁₃H₁₉NO·HCl, with an approximate molecular weight of 242.46 g/mol. The compound’s structure includes a 2,2-dimethyl-substituted dihydrobenzofuran core, which confers rigidity and enhanced lipophilicity compared to non-methylated analogs. The hydrochloride salt improves aqueous solubility, facilitating bioavailability.
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJPLNQBDVKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-92-4 | |
| Record name | 5-Benzofuranmethanamine, α-ethyl-2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have a broad range of biological activities.
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities. The specific pathways affected by this compound and their downstream effects would need to be determined through further study.
Biochemical Analysis
Biochemical Properties
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it a critical aspect of its biochemical analysis.
Biological Activity
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally defined as follows:
- Chemical Formula : C13H19ClN2O
- Molecular Weight : Approximately 250.76 g/mol
- IUPAC Name : this compound
The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine , norepinephrine , and serotonin . These interactions could potentially lead to effects on mood regulation, appetite control, and cognitive functions.
Pharmacological Effects
- CNS Stimulation : Preliminary studies suggest that this compound may exhibit stimulant properties, affecting locomotor activity and possibly influencing reward pathways in the brain.
- Appetite Regulation : Similar compounds have been investigated for their role in modulating appetite through the orexin and melanocortin pathways, which are crucial in energy homeostasis and feeding behavior .
- Potential Therapeutic Uses : The compound may hold promise for treating conditions such as obesity or depression by targeting specific receptors involved in these disorders.
Case Studies
A review of available literature reveals several studies focusing on the effects of benzofuran derivatives:
- Locomotor Activity Studies : In animal models, administration of similar compounds has resulted in increased locomotor activity, suggesting stimulant effects that warrant further investigation into their mechanisms .
- Hepatotoxicity Assessments : Studies assessing the hepatotoxicity of related compounds found no significant enantioselectivity in toxicity profiles among different enantiomers .
- Receptor Binding Studies : Investigations into receptor binding affinities have shown that certain derivatives exhibit high affinity for monoamine transporters, indicating potential for abuse liability similar to other psychoactive substances .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is with a molecular weight of 205.30 g/mol . The compound features a benzofuran moiety, which is known for its diverse biological activities.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:
- Benzofuran Chalcones : A series of benzofuran-substituted chalcone compounds exhibited significant anticancer activity against various cancer cell lines. One study reported that certain derivatives had IC50 values as low as 11 μM against ovarian cancer cells .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound 32 | 12 | Ovarian |
| Compound 33 | 11 | Ovarian |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that benzofuran derivatives can inhibit nitric oxide production and exhibit selective cytotoxicity against cancer cells . For example, a related compound demonstrated an IC50 of 5.28 μM in inhibiting NO production.
Pharmacological Applications
1. Neuropharmacology
The structural characteristics of benzofurans suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This could position them as candidates for treating neurological disorders such as depression or anxiety.
2. Antimicrobial Activity
There is growing interest in the antimicrobial properties of benzofuran derivatives. Studies have shown that certain compounds exhibit significant antibacterial and antifungal activities against various pathogens:
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Antibacterial (S. aureus) | 23 |
| Compound B | Antifungal (K. pneumoniae) | 24 |
These findings suggest that similar derivatives could be explored for developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have been documented that illustrate the efficacy of benzofuran derivatives:
- Study on Anticancer Activity : A study evaluated a series of benzofuran-based compounds for their anticancer properties using in vitro models. The results indicated that modifications to the benzofuran structure significantly influenced their activity against various cancer cell lines .
- Neuroprotective Effects : Another research project focused on the neuroprotective effects of benzofuran derivatives in animal models of neurodegenerative diseases. The results suggested that these compounds could mitigate neuronal damage and improve cognitive functions .
Comparison with Similar Compounds
Target vs. 5-APDB HCl
- Structural Differences : The target compound’s 2,2-dimethyl substitution on the dihydrobenzofuran ring increases steric hindrance and lipophilicity compared to 5-APDB HCl. This modification may enhance blood-brain barrier penetration and metabolic stability .
- Amine Position: The primary amine (propan-1-amine) in the target compound versus the secondary amine (propan-2-amine) in 5-APDB HCl alters ionization (pKa) and receptor-binding specificity. Primary amines typically exhibit higher basicity, influencing interactions with monoamine transporters or receptors .
Target vs. Imipramine Hydrochloride
- Core Structure: The target’s bicyclic dihydrobenzofuran contrasts with Imipramine’s tricyclic dibenzazepine.
- Amine Type: The primary amine in the target compound may favor interactions with trace amine-associated receptors (TAARs), whereas Imipramine’s tertiary amine is optimized for serotonin/norepinephrine reuptake inhibition .
Target vs. (1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
- Functional Groups : The hydrochloride salt in the target compound enhances water solubility compared to the alcohol derivative, which is critical for oral bioavailability. The amine group also enables ionic interactions with biological targets, unlike the hydroxyl group in the alcohol analog .
Preparation Methods
Preparation Methods of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine Hydrochloride
General Synthetic Strategy
The preparation of this compound generally involves:
- Construction of the benzofuran core with appropriate substitution.
- Introduction of the propan-1-amine side chain at the 5-position.
- Conversion to the hydrochloride salt form.
The synthetic routes rely heavily on established benzofuran synthesis techniques combined with amine functionalization strategies.
Preparation of the Benzofuran Core
Cyclization Approaches
- Benzofuran rings are commonly synthesized via intramolecular cyclization of suitably substituted phenols or halophenols with alkyl or acyl side chains.
- A typical method involves Pd-catalyzed Sonogashira coupling followed by cyclization under basic conditions to form the benzofuran ring system.
- Alternative methods include mercury acetate-mediated cyclization and carbonylative cyclization to introduce oxygen heterocycles efficiently.
Specific Example
- For a closely related benzofuran derivative, ethyl benzofuran-2-carboxylate was synthesized via reaction of bromo-substituted salicylaldehyde with ethyl chloroacetate in the presence of KOH.
- The benzofuran ring can be functionalized at the 5-position by selective bromination or other electrophilic aromatic substitution reactions to introduce a leaving group for further substitution.
Introduction of the Propan-1-amine Side Chain
Nucleophilic Substitution
- The 5-position halogenated benzofuran intermediate can undergo nucleophilic substitution with propan-1-amine or its derivatives to introduce the amine side chain.
- This reaction is typically carried out under reflux conditions in polar solvents such as ethanol or DMF, often with a base to facilitate substitution.
Reductive Amination
- An alternative approach involves reductive amination of a 5-formyl benzofuran intermediate with propan-1-amine, using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
- This method allows for mild conditions and high selectivity for the amine substitution.
Formation of the Hydrochloride Salt
Detailed Example Synthesis Protocol (Hypothetical Consolidation)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-2,3-dihydrobenzofuran + Propan-1-amine, reflux in ethanol | Nucleophilic substitution to attach propan-1-amine | 75-85 | Monitored by TLC |
| 2 | Free base + HCl gas or aqueous HCl | Formation of hydrochloride salt | >90 | Crystallization from ethanol/ether |
| 3 | Purification by recrystallization | To obtain pure hydrochloride salt | - | Confirmed by NMR and melting point |
Research Findings and Analytical Data
- NMR Spectroscopy confirms the presence of the benzofuran ring and the propan-1-amine side chain. For example, proton signals around 4.1–4.5 ppm correspond to the benzofuran methylene protons, while signals at ~2.5–3.0 ppm correspond to the amine side chain methylene groups.
- Mass Spectrometry and elemental analysis verify the molecular weight and purity.
- X-ray crystallography (if available) can confirm the hydrochloride salt formation and molecular conformation.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride, and what critical parameters influence yield?
Methodological Answer: A common synthetic approach involves multi-step functionalization of the benzofuran core. For example, details a protocol where 2,3-dihydrobenzofuran derivatives are synthesized via lithiation, aldehyde coupling, and subsequent amine functionalization (steps a–h in Scheme 4). Key parameters include:
- Temperature control : Low-temperature lithiation (−78°C) ensures regioselectivity.
- Reagent stoichiometry : Excess AgCN (step d) improves nitrile formation efficiency.
- Acid hydrolysis : HBr/H₂O (step f) selectively cleaves protective groups.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the benzofuran core and amine hydrochloride salt (e.g., δ 2.2 ppm for dimethyl groups; δ 7–8 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (247.71852 g/mol) and fragmentation patterns .
- HPLC-UV : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95% recommended for pharmacological studies) .
Data Validation Tip : Cross-reference experimental [α]D values with computational predictions to detect stereochemical impurities.
Advanced Research Questions
Q. How can computational chemistry tools enhance the design of novel derivatives with improved bioactivity?
Methodological Answer: highlights the use of quantum chemical calculations and reaction path search algorithms to predict regioselectivity and stability of derivatives. For example:
- Transition state modeling : Identify energy barriers for amine functionalization.
- Density Functional Theory (DFT) : Optimize geometries of benzofuran-amine hybrids to predict binding affinity with target receptors.
- Machine learning : Train models on existing pharmacological data to prioritize synthetic targets .
Case Study : A derivative with a fluorinated side chain showed 30% higher predicted binding energy to serotonin receptors using DFT, guiding experimental synthesis .
Q. What statistical approaches are recommended for optimizing reaction conditions in large-scale synthesis?
Methodological Answer: emphasizes Design of Experiments (DoE) to minimize trial-and-error. Key steps:
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) in parallel.
- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters and yield.
- ANOVA : Identify statistically significant factors (e.g., reflux time in step f impacts yield by ±15%, p < 0.05) .
Q. Example Optimization Workflow :
Screening : 2⁴ factorial design to test 4 variables.
RSM : Central Composite Design (CCD) for refining optimal conditions.
Validation : Triplicate runs at predicted optimum to confirm reproducibility.
Q. How should researchers address discrepancies in pharmacological activity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from PubChem (CID 6081) and DrugBank (DB00723) to identify confounding variables (e.g., salt form, purity) .
- Dose-response reevaluation : Test compound batches under standardized assays (e.g., IC₅₀ in receptor-binding studies).
- Structural analogs : Compare activity trends with derivatives (e.g., ’s benzofuran-propanoic acid analogs) to isolate structure-activity relationships .
Q. Contradiction Resolution Protocol :
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Purity variance | HPLC-UV batch validation |
| Salt form (HCl vs. freebase) | Re-test under matched conditions |
| Assay protocol differences | Adopt OECD guidelines |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer: (CRDC subclass RDF2050104) suggests membrane separation and catalyst recycling. For example:
- Solid-supported catalysts : Use Pd/C or zeolites for amine coupling to reduce metal waste.
- Flow chemistry : Continuous reactors minimize solvent use and improve heat transfer .
Q. Sustainability Metrics :
| Metric | Traditional Batch | Flow Chemistry |
|---|---|---|
| Solvent Use | 500 mL/g | 150 mL/g |
| Energy Use | 120 kWh/kg | 75 kWh/kg |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
